molecular formula C18H18N2O6S B4545924 3-[4-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-SULFONAMIDO)PHENYL]PROPANOIC ACID

3-[4-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-SULFONAMIDO)PHENYL]PROPANOIC ACID

Cat. No.: B4545924
M. Wt: 390.4 g/mol
InChI Key: PYQXTGDGAJBSOE-UHFFFAOYSA-N
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Description

3-[4-(6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamido)phenyl]propanoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoxazine ring, a sulfonamide group, and a propanoic acid moiety, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamido)phenyl]propanoic acid typically involves multiple steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazine ring. This can be achieved by reacting 2-aminophenol with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxazine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the sulfonamide intermediate with a propanoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoxazine ring, forming corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups within the benzoxazine ring, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

3-[4-(6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamido)phenyl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an anti-inflammatory or antimicrobial agent.

    Materials Science: The benzoxazine ring can be polymerized to form high-performance thermosetting polymers with applications in coatings, adhesives, and composites.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group.

Mechanism of Action

The mechanism of action of 3-[4-(6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamido)phenyl]propanoic acid depends on its application:

    Medicinal Chemistry: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

    Materials Science: The benzoxazine ring undergoes ring-opening polymerization, forming a cross-linked network that imparts thermal stability and mechanical strength.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamido)phenyl]acetic acid
  • 3-[4-(6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamido)phenyl]butanoic acid

Uniqueness

3-[4-(6-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamido)phenyl]propanoic acid is unique due to its specific combination of functional groups, which allows for diverse chemical modifications and applications. The presence of the propanoic acid moiety provides additional sites for chemical reactions, enhancing its versatility compared to similar compounds.

Properties

IUPAC Name

3-[4-[(6-methyl-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonylamino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-11-8-14-15(26-10-17(21)19-14)9-16(11)27(24,25)20-13-5-2-12(3-6-13)4-7-18(22)23/h2-3,5-6,8-9,20H,4,7,10H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQXTGDGAJBSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NC3=CC=C(C=C3)CCC(=O)O)OCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-SULFONAMIDO)PHENYL]PROPANOIC ACID
Reactant of Route 2
3-[4-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-SULFONAMIDO)PHENYL]PROPANOIC ACID
Reactant of Route 3
3-[4-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-SULFONAMIDO)PHENYL]PROPANOIC ACID
Reactant of Route 4
3-[4-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-SULFONAMIDO)PHENYL]PROPANOIC ACID
Reactant of Route 5
3-[4-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-SULFONAMIDO)PHENYL]PROPANOIC ACID
Reactant of Route 6
3-[4-(6-METHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-7-SULFONAMIDO)PHENYL]PROPANOIC ACID

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